2-Acetylamino-5-mercapto-1,3,4-thiadiazole
CAS No.: 32873-56-6
Cat. No.: VC21335625
Molecular Formula: C4H5N3OS2
Molecular Weight: 175.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 32873-56-6 |
---|---|
Molecular Formula | C4H5N3OS2 |
Molecular Weight | 175.2 g/mol |
IUPAC Name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Standard InChI | InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) |
Standard InChI Key | DWSMAMSVZRCQMP-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NNC(=S)S1 |
Canonical SMILES | CC(=O)NC1=NNC(=S)S1 |
Appearance | Soild powder |
Chemical Identity and Structure
Basic Information
2-Acetylamino-5-mercapto-1,3,4-thiadiazole (CAS No. 32873-56-6) is a sulfur-containing heterocyclic compound with a molecular formula of C4H5N3OS2 and a molecular weight of 175.23 g/mol . The compound features a 1,3,4-thiadiazole ring with an acetylamino group at position 2 and a mercapto (thiol) group at position 5. This structure gives the compound its distinctive chemical behavior and reactivity patterns.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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5-(Acetylamino)-1,3,4-thiadiazole-2-thiol
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2-Acetamido-5-mercapto-1,3,4-Thiadiazole
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N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide
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2-Acetylamino-1,3,4-thiadiazoline-2-thione
Structural Features
The molecular structure contains several key functional elements:
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A five-membered 1,3,4-thiadiazole ring with two nitrogen atoms and one sulfur atom
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An acetylamino (-NHCOCH3) group at position 2
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A mercapto/thiol (-SH) group at position 5, which can exist in tautomeric forms
The combination of these structural elements creates a molecule with multiple reaction sites and potential for biological interactions, explaining its utility in various applications.
Physical and Chemical Properties
Physical Characteristics
2-Acetylamino-5-mercapto-1,3,4-thiadiazole appears as a solid at room temperature with a white to pale yellow coloration . The compound has distinct physical properties that influence its handling, storage, and application in various contexts. These properties are summarized in Table 1.
Table 1: Physical Properties of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Property | Value |
---|---|
Physical State | Solid |
Color | White to Pale Yellow |
Melting Point | 208-210°C (decomp.) in ethanol |
Density | 1.71±0.1 g/cm³ (Predicted) |
Solubility | DMSO (Slightly), Methanol (Slightly, when heated) |
pKa | 5.31±0.40 (Predicted) |
Recommended Storage | Refrigerator |
The compound demonstrates limited solubility in common organic solvents, being only slightly soluble in DMSO and methanol (when heated) . This limited solubility profile may affect its formulation and application in various research and industrial contexts.
Chemical Reactivity
The predicted pKa value of 5.31±0.40 indicates that 2-Acetylamino-5-mercapto-1,3,4-thiadiazole possesses mild acidic properties, likely attributable to its mercapto group . This acidity influences its chemical behavior and potential for interactions with other molecules in biological systems or chemical reactions.
The mercapto group provides a reactive site for oxidation-reduction reactions and can form disulfide bonds with suitable reaction partners. Additionally, the acetylamino group contains an amide bond that may undergo hydrolysis under appropriate conditions, while the nitrogen atoms in the thiadiazole ring can participate in coordination with metal ions or act as hydrogen bond acceptors.
Synthesis and Production
Related Synthetic Pathways
The patent describes a process where thiosemicarbazide reacts with carbon disulfide in an aqueous phase at temperatures above 40°C, preferably between 55-100°C . The reaction proceeds efficiently when the aqueous phase contains 15-70 weight % of an ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole .
This synthetic approach provides valuable insights into potential routes for the production of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, though specific modifications would be necessary to introduce the acetylamino group at position 2.
Biological Activities and Applications
Antifungal Properties
Research has shown that various 1,3,4-thiadiazole derivatives exhibit biological activities, particularly antifungal properties. Studies on related compounds indicate activity against Candida albicans, an opportunistic fungal pathogen of clinical significance .
Interestingly, while most compounds show an increase in the Candida albicans inhibition zone proportional to increasing concentration, 2-acetylamino-1,3,4-thiadiazole demonstrates the opposite tendency . This unusual behavior suggests unique structure-activity relationships that could inform the development of novel antifungal agents.
Research on 2-acetylamino-5-chloro-1,3,4-thiadiazole, a related compound, showed varying degrees of fungicidal activity depending on concentration. At lower concentrations (12.5 and 25.0 mg/cm³), it displayed low activity, while at higher concentrations (50.0 mg/cm³), medium activity was observed .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
AK Scientific | A217 | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | 1g | $63 | 2021-12-16 |
Biosynth Carbosynth | FA16934 | 2-Acetamido-5-mercapto-1,3,4-thiadiazole | 500mg | $65 | 2021-12-16 |
Biosynth Carbosynth | FA16934 | 2-Acetamido-5-mercapto-1,3,4-thiadiazole | 1g | $100 | 2021-12-16 |
Matrix Scientific | 135574 | {N}-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide 95%+ | 1g | $135 | 2021-12-16 |
Biosynth Carbosynth | FA16934 | 2-Acetamido-5-mercapto-1,3,4-thiadiazole | 2g | $150 | 2021-12-16 |
The availability from multiple suppliers with various packaging options facilitates research at different scales, from preliminary investigations to larger applications development .
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